An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-4-methylpyridine
An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methylpyridine is a substituted pyridine (B92270) derivative that serves as a versatile building block in medicinal chemistry and agrochemical research. Its unique arrangement of a nucleophilic amino group, a reactive bromo substituent, and a methyl group on the pyridine core allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway and subsequent chemical modifications.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-5-bromo-4-methylpyridine is essential for its application in synthesis, formulation, and biological screening. The following table summarizes the key physical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrN₂ | |
| Molecular Weight | 187.04 g/mol | |
| Appearance | Light yellow or cream crystalline powder | [1] |
| Melting Point | 148-151 °C | |
| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.567 g/cm³ (Estimate) | [1] |
| Solubility | Soluble in methanol. | [1] |
| pKa | 5.27 ± 0.24 (Predicted) | [1] |
Experimental Protocols
Accurate determination of physical properties is critical for compound characterization and quality control. The following sections detail generalized experimental methodologies applicable for determining the key physical constants of 2-Amino-5-bromo-4-methylpyridine.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. For 2-Amino-5-bromo-4-methylpyridine, a sharp melting range of 148-151 °C suggests a high degree of purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of the dry, powdered 2-Amino-5-bromo-4-methylpyridine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]
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Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, in close proximity to a calibrated thermometer.[2]
-
Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.[2]
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has liquefied (completion of melting) are recorded as the melting point range.[2]
Boiling Point Determination
While the boiling point of 2-Amino-5-bromo-4-methylpyridine is reported as a predicted value, it can be experimentally determined using distillation or capillary methods.[1]
Methodology: Simple Distillation
-
Apparatus Setup: A distillation flask containing a sample of the compound and a few boiling chips is connected to a condenser, with a thermometer positioned so that the top of the bulb is level with the side arm of the flask.[3]
-
Heating: The flask is heated gently.[3]
-
Measurement: The temperature is recorded when the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature at which the liquid is distilling.[3] It is crucial to also record the atmospheric pressure at the time of the measurement.
Solubility Assessment
The solubility of 2-Amino-5-bromo-4-methylpyridine in various solvents is a critical parameter for reaction setup, purification, and formulation. It is reported to be soluble in methanol.[1]
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., methanol) in a sealed flask.[4]
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[4]
-
Concentration Analysis: The concentration of the solute in the resulting saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]
pKa Determination
The predicted pKa of 5.27 suggests that 2-Amino-5-bromo-4-methylpyridine is a weak base.[1] The pKa of pyridine derivatives can be experimentally determined using various methods, including potentiometric titration or UV-Vis spectrophotometry.
Methodology: Potentiometric Titration
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Solution Preparation: A precise amount of 2-Amino-5-bromo-4-methylpyridine is dissolved in deionized water, and the ionic strength is adjusted with a neutral salt solution (e.g., KCl).[6]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.[6]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[6]
Synthetic and Reaction Pathways
2-Amino-5-bromo-4-methylpyridine is a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom at the 5-position, which allows for various cross-coupling reactions.
Synthesis of 2-Amino-5-bromo-4-methylpyridine
The compound can be synthesized from 2-amino-4-methylpyridine (B118599) via bromination. A common method involves the use of a brominating agent such as N-bromosuccinimide (NBS).[7]
Caption: Synthetic workflow for the bromination of 2-amino-4-methylpyridine.
Cross-Coupling Reactions
The bromine atom on the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups.[8] This versatility is crucial for generating diverse molecular libraries for drug discovery.
Caption: Potential cross-coupling reactions of 2-Amino-5-bromo-4-methylpyridine.
Conclusion
2-Amino-5-bromo-4-methylpyridine is a key chemical intermediate with well-defined physical properties that are crucial for its application in research and development. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this and similar compounds. The versatility of this molecule in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, underscores its importance in the generation of novel chemical entities for the pharmaceutical and agrochemical industries.
References
- 1. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Page loading... [wap.guidechem.com]
- 8. Role Of Synthesis Intermediate 2-Amino-5-Bromo-4-Methylpyridine [hzsqchem.com]
